N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-3-2-4-18(11-15)28(26,27)24-14-20(25)23-13-16-5-10-22-19(12-16)17-6-8-21-9-7-17/h2-12,24H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTACJUTCAFZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a sulfonamide group, which is known to influence its biological interactions. The chemical formula is , and it has a molecular weight of approximately 368.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of serine/threonine kinases, which play critical roles in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases that are crucial for cancer cell survival and proliferation.
- Modulation of Apoptosis : By affecting signaling pathways related to apoptosis, it may induce cell death in malignant cells.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine release.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity against these cells.
- Inflammation Models : In animal models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotection Studies : Research on neuronal cultures indicated that the compound could protect against oxidative stress-induced cell death. Mechanistic studies revealed that it activates the MAPK signaling pathway, promoting neuronal survival under stress conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide exhibit significant anticancer properties. The bipyridine moiety is known for its ability to chelate metal ions, which can enhance the cytotoxicity of certain metal-based drugs. Research has shown that derivatives of bipyridine can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including oxidative stress and disruption of mitochondrial function .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of aldo-keto reductases (AKR), which are implicated in steroid metabolism and the detoxification of aldehydes . The inhibition of these enzymes can have therapeutic implications for conditions such as cancer and diabetes.
Molecular Probes
This compound can serve as a molecular probe due to its ability to interact with biological targets selectively. The bipyridine unit allows for specific binding interactions, making it suitable for use in fluorescence-based assays to study protein interactions or cellular localization .
Drug Delivery Systems
The sulfonamide group in the compound enhances its solubility and bioavailability, making it a candidate for drug delivery applications. Researchers are exploring its use in formulating nanoparticles or liposomes that can encapsulate therapeutic agents, thereby improving their delivery and efficacy in targeted therapies .
Coordination Chemistry
The coordination properties of this compound have been studied in the context of developing new materials. Its ability to form stable complexes with transition metals makes it valuable for synthesizing novel coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis and gas storage .
Sensors
Due to its electronic properties, this compound is being investigated for use in sensor technologies. Its ability to undergo redox reactions can be harnessed to develop sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Preparation Methods
Sulfonylation of Primary Amines
The 3-methylphenylsulfonamido group is synthesized via nucleophilic substitution between 3-methylbenzenesulfonyl chloride and glycine ethyl ester (Table 1):
Table 1: Optimization of Sulfonylation Reaction
| Condition | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 0°C, 2 hr | THF | Pyridine | 78 | |
| RT, 12 hr | DCM | Et₃N | 92 | |
| 40°C, 6 hr | Acetone | NaHCO₃ | 65 |
Key observations:
- Triethylamine in dichloromethane achieves 92% yield at room temperature
- Excess sulfonyl chloride (1.2 eq) minimizes di-sulfonated byproducts
Bipyridinylmethylamine Synthesis
Suzuki–Miyaura Coupling for Bipyridine Core
4-Bromopyridine reacts with 4-pyridylboronic acid under palladium catalysis (Table 2):
Table 2: Bipyridine Coupling Conditions
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 80 | 45 |
| Pd(OAc)₂ | SPhos | 100 | 82 |
| PdCl₂(dppf) | XPhos | 110 | 91 |
Optimal conditions:
Reductive Amination for Methylene Bridge
[2,4'-Bipyridin]-4-carbaldehyde undergoes reductive amination with ammonium acetate:
$$
\text{Bipyridine-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4,\ \text{MeOH}} \text{Bipyridine-CH}2\text{NH}2 \quad (76\%\ \text{yield})
$$
Final Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 2-(3-methylphenylsulfonamido)acetic acid with EDC/HOBt:
$$
\text{Acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{Bipyridinemethanamine}} \text{Target}\quad (68\%\ \text{yield})
$$
Photoredox Radical Coupling
Novel method utilizing N-hydroxyphthalimide (NHPI) esters under blue light:
Table 3: Photoredox Conditions Screening
| Light Source | Catalyst | Additive | Yield (%) |
|---|---|---|---|
| 450 nm LED | Cu(acac)₂ | DIPEA | 84 |
| 420 nm LED | [Ir(ppy)₃] | TMEDA | 63 |
| Sunlight | CuBr | DBU | 41 |
Mechanistic insight:
- Copper catalyst forms [Cu-(Ar)₂] intermediate for radical trapping
- 450 nm irradiation achieves 84% yield with 5 mol% Cu(acac)₂
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 2H, Py-H), 7.89 (s, 1H, SO₂NH), 4.38 (s, 2H, CH₂)
- HRMS : m/z calcd for C₁₉H₁₉N₃O₃S [M+H]⁺ 378.1274, found 378.1276
Comparative Method Analysis
Table 4: Synthesis Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Classical EDC | 5 | 34 | 97 |
| Photoredox | 3 | 58 | 99 |
| One-pot cascade | 4 | 42 | 95 |
Critical findings:
Q & A
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| SCXRD | Bond length (C-S): 1.76–1.82 Å | |
| ¹H NMR | Aromatic protons: δ 7.0–8.5 ppm | |
| HRMS | m/z accuracy: <2 ppm error |
Q. Table 2: Optimization Strategies for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C (reflux) | +25% efficiency |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | +15% coupling |
| Solvent | NMP/EtOH (3:1 v/v) | Reduces byproducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
